Primidone-D5: A Technical Guide to its Physical and Chemical Properties
Primidone-D5: A Technical Guide to its Physical and Chemical Properties
Introduction
Primidone-D5 is the deuterated analog of Primidone, an anticonvulsant medication used in the treatment of various seizure disorders. The incorporation of five deuterium atoms into the ethyl group of the Primidone molecule results in a compound with a higher molecular weight than its non-deuterated counterpart. This key difference makes Primidone-D5 an invaluable tool in pharmacokinetic and metabolic studies, where it is frequently employed as an internal standard for the quantification of Primidone in biological matrices using mass spectrometry. Its near-identical chemical properties to Primidone ensure that it behaves similarly during sample extraction, chromatography, and ionization, thus allowing for accurate and precise measurement.
Physicochemical Properties
The physical and chemical properties of Primidone-D5 are summarized in the tables below. Data for the non-deuterated form, Primidone, is also provided for comparison where available.
Physical Properties
| Property | Primidone-D5 | Primidone |
| Appearance | White to off-white solid powder | Odorless white crystalline powder |
| Melting Point | 278-280 °C | 281-282 °C |
| Solubility | Data not available | Practically insoluble in water (0.6 g/L at 37°C), slightly soluble in alcohol, and very slightly soluble in most organic solvents. |
Chemical Properties
| Property | Value |
| Chemical Name | 5-(Ethyl-d5)dihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione |
| Synonyms | 5-(pentadeuterioethyl)-5-phenyl-1,3-diazinane-4,6-dione, Liskantin-d5, Mylepsinum-d5 |
| Molecular Formula | C₁₂H₉D₅N₂O₂ |
| Molecular Weight | 223.28 g/mol |
| CAS Number | 73738-06-4 |
| Purity | Typically ≥98% or >95% (HPLC) |
| Storage | Store at -20°C in a dry, dark place. |
| Stability | Stable under recommended storage conditions. |
Spectroscopic Data
Detailed spectroscopic data, such as 1H-NMR, 13C-NMR, and mass spectra, are typically provided by the supplier on the certificate of analysis for a specific batch of Primidone-D5. These spectra are crucial for confirming the identity and isotopic purity of the compound.
Experimental Protocols
Synthesis of Primidone-D5
The synthesis of deuterated compounds like Primidone-D5 generally involves the use of deuterated reagents in a multi-step chemical synthesis. While specific proprietary methods may vary between manufacturers, a general approach could involve the following conceptual steps:
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Preparation of a Deuterated Precursor: A key starting material containing the deuterated ethyl group (ethyl-d5 bromide or iodide) is synthesized. This can be achieved through the reduction of a suitable acetylenic or vinylic precursor with deuterium gas over a catalyst, or through the reaction of a Grignard reagent with a deuterated electrophile.
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Malonic Ester Synthesis: The deuterated ethyl group is introduced into a malonic ester derivative, such as diethyl phenylmalonate.
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Condensation Reaction: The resulting deuterated malonic ester is reacted with urea or a urea equivalent in the presence of a base to form the pyrimidinedione ring structure of Primidone-D5.
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Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Quantification of Primidone in Biological Samples using LC-MS/MS
Primidone-D5 is predominantly used as an internal standard for the accurate quantification of Primidone in biological samples (e.g., plasma, serum) by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A typical experimental workflow is as follows:
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Sample Preparation:
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A known amount of Primidone-D5 (internal standard) is spiked into the biological sample.
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Proteins are precipitated by adding a solvent such as acetonitrile or methanol.
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The sample is centrifuged to pellet the precipitated proteins.
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The supernatant is collected and may be further diluted or directly injected into the LC-MS/MS system.
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Liquid Chromatography (LC):
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The prepared sample is injected onto a reverse-phase HPLC or UHPLC column (e.g., C18).
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Primidone and Primidone-D5 are separated from other matrix components using a mobile phase gradient, typically consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid.
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Tandem Mass Spectrometry (MS/MS):
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The eluent from the LC column is introduced into the mass spectrometer, usually equipped with an electrospray ionization (ESI) source.
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The instrument is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both Primidone and Primidone-D5 are monitored.
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The peak area ratio of the analyte (Primidone) to the internal standard (Primidone-D5) is calculated.
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Quantification:
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A calibration curve is constructed by analyzing a series of calibration standards with known concentrations of Primidone and a fixed concentration of Primidone-D5.
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The concentration of Primidone in the unknown sample is determined by interpolating its peak area ratio from the calibration curve.
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Metabolic Pathways and Mechanisms
Primidone is metabolized in the liver to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA). This metabolic conversion is primarily mediated by cytochrome P450 (CYP) enzymes.[1][2][3] The major enzymes involved are believed to be CYP2C9 and CYP2C19.[1][2]
Metabolic conversion of Primidone to its active metabolites.
Experimental and Logical Workflows
The primary application of Primidone-D5 is as an internal standard in quantitative analysis. The following diagrams illustrate a typical experimental workflow and the underlying logical principle.
Workflow for Primidone quantification using Primidone-D5.
The use of a stable isotope-labeled internal standard like Primidone-D5 is based on the principle of isotope dilution mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry.
Safety Information
Primidone-D5 should be handled in a laboratory setting by trained professionals. It is intended for research use only. Based on the GHS classification of its non-deuterated analog, it should be considered harmful if swallowed and may be suspected of causing cancer and reproductive toxicity.[4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling the compound. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
